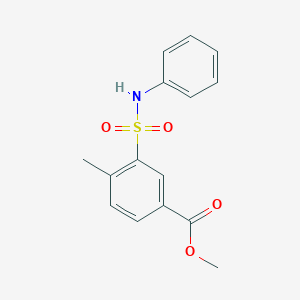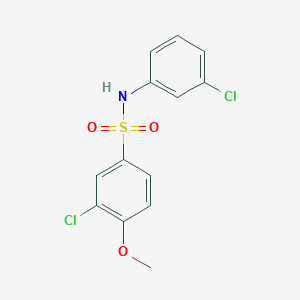![molecular formula C11H10N8OS B5711562 15,15-dimethyl-16-oxa-19-thia-2,3,4,5,7,8,9,10-octazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B5711562.png)
15,15-dimethyl-16-oxa-19-thia-2,3,4,5,7,8,9,10-octazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15,15-dimethyl-16-oxa-19-thia-2,3,4,5,7,8,9,10-octazapentacyclo[107002,607,11013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene is a complex macrocyclic compound characterized by its unique structure, which includes multiple rings and heteroatoms
Méthodes De Préparation
The synthesis of 15,15-dimethyl-16-oxa-19-thia-2,3,4,5,7,8,9,10-octazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene typically involves high dilution methods to ensure the formation of the desired macrocyclic structure. The compound can be synthesized through a series of condensation reactions, followed by cyclization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to facilitate the formation of the macrocyclic rings .
Analyse Des Réactions Chimiques
15,15-dimethyl-16-oxa-19-thia-2,3,4,5,7,8,9,10-octazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives .
Applications De Recherche Scientifique
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a chelating agent for metal ions, which makes it valuable in molecular imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).
Mécanisme D'action
The mechanism of action of 15,15-dimethyl-16-oxa-19-thia-2,3,4,5,7,8,9,10-octazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene involves its ability to chelate metal ions. The compound’s macrocyclic structure provides a pre-organized binding site for metal ions, facilitating their coordination. This chelation process is crucial for its applications in molecular imaging and nuclear medicine, where it helps in the visualization of biological processes and disease states .
Comparaison Avec Des Composés Similaires
Similar compounds to 15,15-dimethyl-16-oxa-19-thia-2,3,4,5,7,8,9,10-octazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene include other macrocyclic chelating agents such as 1-oxa-4,7,10-triazacyclododecane-3,11-dione and 1-thia-4,7,10-triazacyclododecane-3,11-dione. These compounds share similar structural features and chelating properties but differ in their specific ring sizes and heteroatom compositions. The unique structure of this compound provides distinct advantages in terms of stability and binding affinity for certain metal ions .
Propriétés
IUPAC Name |
15,15-dimethyl-16-oxa-19-thia-2,3,4,5,7,8,9,10-octazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N8OS/c1-11(2)3-5-6(4-20-11)21-9-7(5)8-12-14-16-18(8)10-13-15-17-19(9)10/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQZUBIAOMPWML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C4=NN=NN4C5=NN=NN35)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
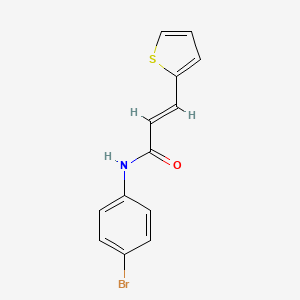
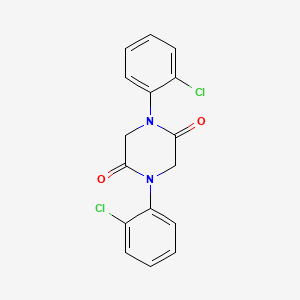
![2-[2-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5711483.png)
![(3Z)-3-[2-(furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5711488.png)
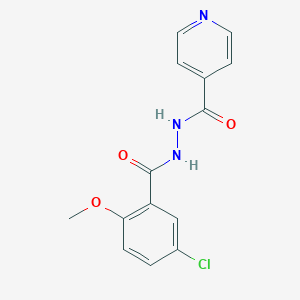
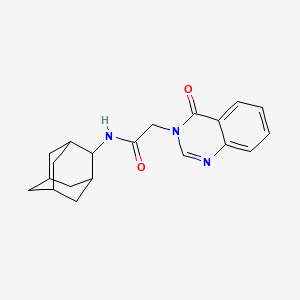
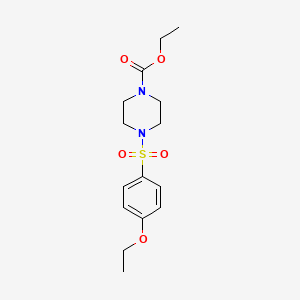
![N-[(3-nitrophenyl)carbamothioyl]butanamide](/img/structure/B5711508.png)
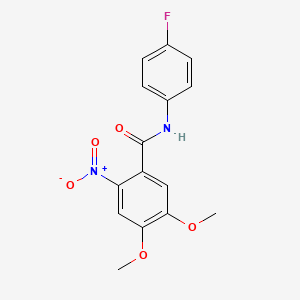
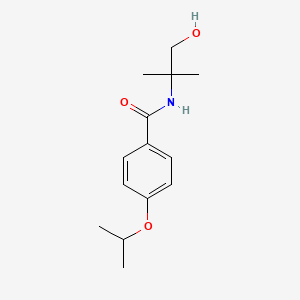
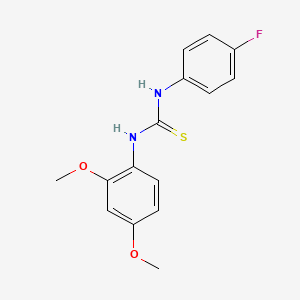
![[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-phenylbutanoate](/img/structure/B5711540.png)
